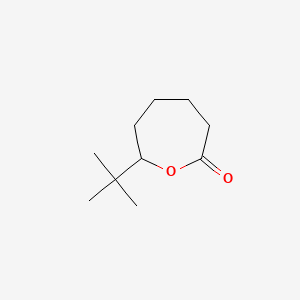
7-tert-Butyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-Butyloxepan-2-one: is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by its systematic name 7-(1,1-Dimethylethyl)-2-oxepanone . This compound is characterized by its oxepanone ring structure, which is a seven-membered ring containing an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl alcohol with 6-hydroxyhexanoic acid in the presence of an acid catalyst to form the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-tert-Butyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the oxepanone ring to a more saturated form using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxepane derivatives.
Substitution: Various substituted oxepanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-tert-Butyloxepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxepanone derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-tert-Butyloxepan-2-one involves its interaction with specific molecular targets and pathways. The oxepanone ring structure allows it to participate in various biochemical reactions, potentially acting as an inhibitor or activator of enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 6-tert-Butyloxepan-2-one
- 5-tert-Butyloxepan-2-one
- 4-tert-Butyloxepan-2-one
Comparison: 7-tert-Butyloxepan-2-one is unique due to its specific ring size and the position of the tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different ring sizes or substituent positions, this compound may exhibit distinct chemical and physical properties, making it suitable for specific applications .
Propiedades
Número CAS |
57512-44-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
7-tert-butyloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-6-4-5-7-9(11)12-8/h8H,4-7H2,1-3H3 |
Clave InChI |
GFKHGDDHRNDUDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

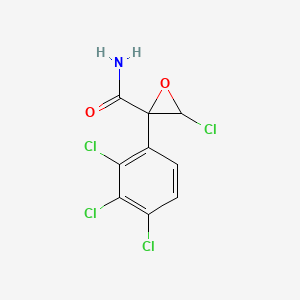
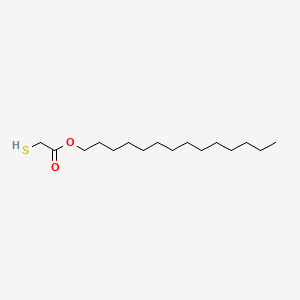
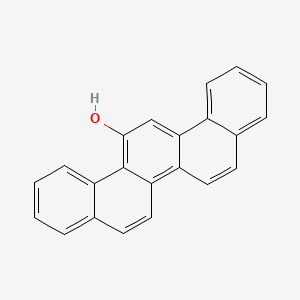
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
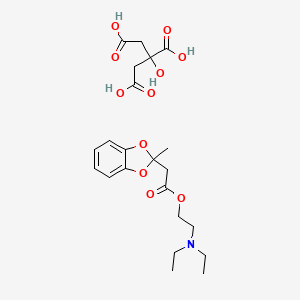
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

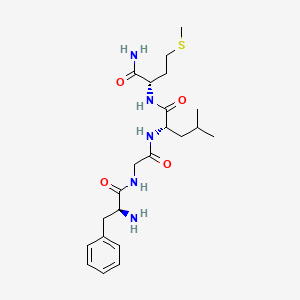
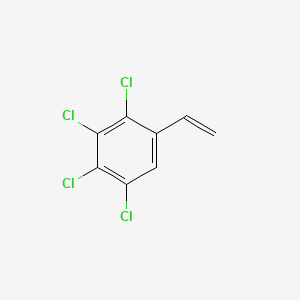
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

